cataCXium Pd G4

Buchwald precatalyst carbazole byproduct palladacycle activation

cataCXium Pd G4 (CAS 2230788-67-5) is a fourth-generation (G4) Buchwald precatalyst from the palladacycle family, incorporating the bulky, electron-rich di(1-adamantyl)-n-butylphosphine ligand (cataCXium® A). The compound features the defining structural modification of the G4 class: methylation of the amino group on the biphenyl backbone, which distinguishes it from earlier G3 precatalysts that possess an unmethylated amino group.

Molecular Formula C38H55NO3PPdS-
Molecular Weight 743.3 g/mol
Cat. No. B12055705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamecataCXium Pd G4
Molecular FormulaC38H55NO3PPdS-
Molecular Weight743.3 g/mol
Structural Identifiers
SMILESCCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd]
InChIInChI=1S/C24H39P.C13H12N.CH4O3S.Pd/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h17-22H,2-16H2,1H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;
InChIKeyYLPUCCPXYUWXMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cataCXium Pd G4: A Fourth-Generation Buchwald Palladium Precatalyst with Methylated Scaffold


cataCXium Pd G4 (CAS 2230788-67-5) is a fourth-generation (G4) Buchwald precatalyst from the palladacycle family, incorporating the bulky, electron-rich di(1-adamantyl)-n-butylphosphine ligand (cataCXium® A) . The compound features the defining structural modification of the G4 class: methylation of the amino group on the biphenyl backbone, which distinguishes it from earlier G3 precatalysts that possess an unmethylated amino group . This precatalyst is designed for rapid, quantitative activation under mild conditions to generate the active monoligated Pd(0) species for high-performance homogeneous catalysis . It demonstrates broad reaction suitability across Buchwald-Hartwig amination, Suzuki-Miyaura, Heck, Negishi, Stille, Sonogashira, and Hiyama cross-coupling reactions .

Why cataCXium Pd G4 Cannot Be Substituted with Generic Palladium Sources or Earlier-Generation Analogs


The performance of palladium-catalyzed cross-coupling reactions is highly ligand-dependent, and catalysts cannot be interchanged without compromising reaction outcomes [1]. Generic Pd sources such as Pd(OAc)₂ or Pd₂(dba)₃ combined with simple phosphine ligands frequently exhibit inferior catalyst performance in challenging transformations involving electron-rich aryl chlorides or sterically demanding substrates [1]. Furthermore, within the Buchwald precatalyst family, the G4 methylated scaffold provides specific advantages over the G3 generation: it prevents the formation of carbazole byproduct upon activation, leading to cleaner reactions and more efficient product isolation . This methylated architecture, combined with the high bulk and electron density of the cataCXium ligand, creates a catalyst system optimized for challenging C–C and C–N bond formations that cannot be replicated by substituting in-class alternatives or simple Pd/ligand mixtures .

Quantitative Differentiation Evidence: cataCXium Pd G4 vs. G3 Analogs and Alternative Ligands


Prevention of Carbazole Byproduct Formation: Methylated G4 Scaffold vs. Unmethylated G3 Scaffold

The defining structural differentiation of cataCXium Pd G4 relative to its G3 analog (cataCXium A Pd G3, CAS 1651823-59-4) is the methylation of the amino group on the biphenyl scaffold . In unmethylated G3 precatalysts, activation can generate a carbazole byproduct that may inhibit reactions or complicate purification . The G4 methylated scaffold prevents this byproduct formation pathway entirely, eliminating a known limitation of G3 catalysts .

Buchwald precatalyst carbazole byproduct palladacycle activation reaction purity

Enhanced Solubility: cataCXium Pd G4 vs. G3 Precatalysts in Cross-Coupling Reaction Media

G4 Buchwald precatalysts including cataCXium Pd G4 exhibit higher solubilities in cross-coupling reaction media compared to their G3 counterparts . The methylated scaffold improves dissolution properties in common organic solvents such as toluene and THF , which facilitates homogeneous reaction conditions and improved catalyst dispersion .

catalyst solubility homogeneous catalysis Buchwald G4 reaction optimization

Suzuki-Miyaura Coupling Efficiency with Aryl Chlorides: cataCXium Ligand vs. Generic Phosphines

The cataCXium A ligand (diadamantyl-n-butylphosphine), which constitutes the phosphine component of cataCXium Pd G4, enables Suzuki-Miyaura coupling of aryl chlorides at catalyst loadings as low as 0.005–0.05 mol% Pd with good to excellent yields (58–100%) [1][2]. This represents a 20–200× reduction in catalyst loading compared to conventional Pd/phosphine systems that typically require 1–3 mol% Pd [2]. Electron-rich and electron-deficient aryl chlorides are both accommodated, though strongly electron-donating methoxy substituents reduce yields to approximately 60% [1].

Suzuki-Miyaura aryl chloride low catalyst loading cataCXium A

Superior Ligand Performance in Pharmaceutical-Scale Suzuki-Miyaura Coupling: cataCXium A vs. Multiple Alternative Ligands

In the multikilogram-scale synthesis of HCV protease inhibitor MK-6325 at Merck Research Laboratories, cataCXium A was evaluated against a panel of alternative ligands for a challenging intramolecular Suzuki-Miyaura macrocyclization . CataCXium A was reported as superior to all other ligands evaluated for this transformation, enabling construction of the 18-membered macrocycle in the bis-macrocyclic drug candidate .

Suzuki-Miyaura pharmaceutical synthesis ligand screening MK-6325

Bench Stability: cataCXium Pd G4 vs. Air/Moisture-Sensitive Pd(0) Sources

cataCXium Pd G4 is air-, moisture-, and thermally-stable as a solid, enabling benchtop handling without the need for a glovebox . Recommended storage is at 2–8°C protected from light under argon, with shipping possible at ambient temperature . This contrasts with traditional Pd(0) sources such as Pd₂(dba)₃, which are oxygen-sensitive and require strict inert-atmosphere handling to prevent decomposition .

precatalyst stability air-stable catalyst moisture-stable Buchwald G4

Broad Reaction Scope: cataCXium Pd G4 vs. Single-Application Catalysts

cataCXium Pd G4 is validated for seven distinct cross-coupling reaction types in a single precatalyst formulation: Buchwald-Hartwig amination, Suzuki-Miyaura, Heck, Negishi, Stille, Sonogashira, and Hiyama couplings . This contrasts with many specialized catalysts optimized for only one or two reaction classes [1].

cross-coupling Buchwald-Hartwig Heck reaction Negishi coupling Sonogashira

Optimal Application Scenarios for cataCXium Pd G4 Based on Quantitative Differentiation Evidence


Pharmaceutical Process Development Requiring Clean Reaction Profiles

cataCXium Pd G4 is indicated for pharmaceutical process development where minimizing byproduct formation and simplifying downstream purification are critical. The G4 methylated scaffold prevents carbazole byproduct formation that occurs with G3 precatalysts, leading to cleaner reaction mixtures and more efficient isolation of high-purity APIs . This attribute is particularly valuable in late-stage functionalization and in multikilogram manufacturing where purification costs scale directly with byproduct complexity.

High-Throughput Experimentation and Automated Synthesis Platforms

The enhanced solubility of cataCXium Pd G4 in common organic solvents (toluene, THF) relative to G3 precatalysts makes it well-suited for high-throughput screening and automated solid-dispensing workflows . Consistent catalyst dissolution ensures reproducible reaction kinetics across parallel experiments and eliminates the precipitation-related failures that can confound automated optimization campaigns .

Large-Scale Synthesis of Complex Pharmaceuticals via Challenging Suzuki-Miyaura Couplings

The cataCXium ligand system has demonstrated superiority over multiple alternative ligands in the multikilogram-scale synthesis of the HCV protease inhibitor MK-6325 at Merck . Additionally, Pd₂(dba)₃/CataCXium A conditions have been validated at kilogram scale for (S)-TRIP synthesis, achieving conversions up to 90% [1]. cataCXium Pd G4 provides this proven ligand performance in a convenient, air-stable precatalyst format suitable for both discovery and production environments.

Cost-Sensitive Suzuki-Miyaura Couplings with Aryl Chlorides

For Suzuki-Miyaura couplings employing inexpensive but challenging aryl chloride substrates, cataCXium Pd G4 enables catalyst loadings as low as 0.005–0.05 mol% Pd while maintaining yields of 58–100% [2]. This 20–200× reduction in catalyst loading compared to conventional systems (1–3 mol%) [2] substantially decreases palladium cost and residual metal content, addressing both economic and regulatory drivers for pharmaceutical and fine chemical manufacturing.

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